Cas no 585-25-1 (Octane-2,3-dione)

Octane-2,3-dione is a diketone compound with the molecular formula C8H14O2, characterized by its two carbonyl groups at the 2 and 3 positions of an octane chain. This structure imparts reactivity useful in organic synthesis, particularly as an intermediate for heterocyclic compounds and flavoring agents. Its high purity and stability make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals. The compound’s defined molecular architecture allows for precise control in reactions involving ketone functionalities. Octane-2,3-dione is typically supplied as a clear liquid with consistent quality, ensuring reproducibility in research and industrial processes. Proper handling and storage are recommended due to its potential flammability.
Octane-2,3-dione structure
Octane-2,3-dione structure
Product Name:Octane-2,3-dione
CAS No:585-25-1
MF:C8H14O2
MW:142.195562839508
MDL:MFCD06796191
CID:378829
Update Time:2025-05-19

Octane-2,3-dione Chemical and Physical Properties

Names and Identifiers

    • Octane-2,3-dione
    • 2, 3 - OCTANEDIONE
    • 2,3 OCTANEDIONE
    • 2,2',3,5'-TETRACHLOROBIPHENYL
    • 2,3-Octadione
    • 2,3-Octandione
    • Acetyl caproyl
    • Methyl-pentyl-glyoxal
    • Octan-2,3-dion
    • Pentylmethyl diketone
    • MDL: MFCD06796191
    • Inchi: 1S/C8H14O2/c1-3-4-5-6-8(10)7(2)9/h3-6H2,1-2H3
    • InChI Key: XCBBNTFYSLADTO-UHFFFAOYSA-N
    • SMILES: CCCCCC(C(=O)C)=O

Computed Properties

  • Exact Mass: 142.09900
  • Monoisotopic Mass: 142.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: 1.5
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Density: 0.918
  • Boiling Point: 173°C at 760 mmHg
  • Flash Point: 56.5°C
  • Refractive Index: 1.419
  • PSA: 34.14000
  • LogP: 1.72480
  • FEMA: 4060 | 2,3-OCTANEDIONE

Octane-2,3-dione Customs Data

  • HS CODE:2914190090
  • Customs Data:

    China Customs Code:

    2914190090

    Overview:

    2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Octane-2,3-dione Pricemore >>

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Additional information on Octane-2,3-dione

Recent Advances in the Study of Octane-2,3-dione (CAS: 585-25-1) in Chemical Biology and Pharmaceutical Research

Octane-2,3-dione (CAS: 585-25-1) is a diketone compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential roles in drug synthesis, biochemical pathways, and as a precursor for various pharmacologically active molecules. Recent studies have focused on elucidating its mechanisms of action, optimizing its synthesis, and expanding its utility in medicinal chemistry.

One of the most notable advancements in the study of Octane-2,3-dione is its application in the synthesis of heterocyclic compounds, which are pivotal in drug development. Researchers have demonstrated that this diketone can serve as a key intermediate in the construction of pyrazoles and imidazoles, both of which are core structures in many FDA-approved drugs. A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient one-pot synthesis of pyrazole derivatives using Octane-2,3-dione, achieving high yields and excellent regioselectivity under mild conditions.

In addition to its synthetic utility, Octane-2,3-dione has been investigated for its biological activities. Recent in vitro studies have shown that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. Furthermore, molecular docking simulations have revealed that Octane-2,3-dione can interact with the active sites of target proteins, providing insights into its mechanism of action at the molecular level.

The pharmacokinetic properties of Octane-2,3-dione have also been a subject of interest. A 2022 study in the European Journal of Pharmaceutical Sciences reported on the compound's metabolic stability and bioavailability, using advanced LC-MS techniques to track its distribution and elimination in rodent models. The findings indicated that Octane-2,3-dione has favorable absorption characteristics, though further modifications may be required to enhance its half-life in vivo.

Despite these promising developments, challenges remain in the large-scale production and application of Octane-2,3-dione. Current synthetic routes often involve multi-step processes with low atom economy, prompting researchers to explore greener alternatives such as biocatalytic methods. A recent preprint on bioRxiv described the use of engineered ketoreductases to produce Octane-2,3-dione from renewable feedstocks, offering a more sustainable approach to its manufacture.

Looking ahead, the future of Octane-2,3-dione research appears bright, with several pharmaceutical companies expressing interest in its derivatives for therapeutic applications. Ongoing clinical trials are evaluating the safety and efficacy of Octane-2,3-dione-based compounds in treating metabolic disorders, and preliminary results are expected by mid-2024. As the field continues to evolve, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be crucial to unlocking the full potential of this versatile molecule.

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